4-Bromo-2-isopropylbenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis Applications
4-Bromo-2-isopropylbenzaldehyde is utilized in the synthesis of indenols and indanones through catalytic cyclic vinylpalladation of aromatic aldehydes. This process involves consecutive intermolecular carbopalladation with internal alkynes, followed by intramolecular nucleophilic vinylpalladation of the aldehyde function, resulting in indenol derivatives. Elevated temperatures further isomerize these to corresponding indanones, suggesting a mechanism for this vinylpalladation of aromatic aldehydes (Gevorgyan, Yamamoto, & Quan, 1999).
The chemical serves as a crucial substrate for synthesizing a diverse array of compounds with potential biological, medicinal, and material applications, particularly under palladium-catalyzed conditions. The review by Ghosh and Ray (2017) underlines the advancements in the field of bromovinyl aldehyde chemistry, focusing on methods utilizing these substrates (Ghosh & Ray, 2017).
Catalysis and Chemical Reactions
4-Bromo-2-isopropylbenzaldehyde reacts with arylhydrazines under specific conditions, involving a palladium catalyst and phosphorus chelating ligands, to yield 1-aryl-1H-indazoles. This process is noted for its good yields and the potential for further chemical transformations (Cho et al., 2004).
The compound also plays a role in the carbonylative cyclization of primary amines under carbon monoxide pressure, leading to the formation of isoindolin-1-ones. This process is facilitated by a palladium catalyst and highlights the compound's versatility in complex organic syntheses (Cho & Ren, 2009).
Multi-Component Reactions
- In a multi-component reaction strategy, 4-Bromo-2-isopropylbenzaldehyde is involved in synthesizing alkynyl/alkenyl-substituted pyridine derivatives. This one-pot process leverages a Pd-mediated Sonogashira/Heck coupling process and opens avenues for developing new cyanopyridine-based compound libraries and other chemical entities (Bodireddy, Reddy, & Kumar, 2014).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXITAWUSFVYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isopropylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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